![molecular formula C15H26ClN5O2 B2375571 tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride CAS No. 1803561-25-2](/img/structure/B2375571.png)
tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine core structure . The presence of a piperidin-4-yl group and a tert-butyl carboxylate group suggests that it might have interesting biological activities, as these functional groups are often found in bioactive compounds.
Molecular Structure Analysis
The molecular structure analysis of such compounds is typically done using techniques like NMR spectroscopy . The exact structure would depend on the specific substituents and their positions on the [1,2,4]triazolo[4,3-a]pyrazine core.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the piperidin-4-yl group and the tert-butyl carboxylate group. For example, the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the piperidin-4-yl group and the tert-butyl carboxylate group. For example, these groups might influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Antibacterial Activity
This compound has been found to have significant antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques. All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Anti-Tumor Activity
The compound has shown potential in anti-tumor activity. One of the derivatives exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .
Energetic Materials
Triazolo[4,3-a]pyrazine derivatives have been used in the synthesis of energetic materials. These materials have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .
Anti-Inflammatory Effect
The compound has been found to have an anti-inflammatory effect. It has been shown to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Enzyme Inhibitors
Triazolo[4,3-a]pyrazine derivatives have been found to be effective enzyme inhibitors. They have shown inhibitory effects on carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .
Antitubercular Agents
These compounds have also been found to be effective antitubercular agents .
Future Directions
Given the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is found in compounds with anti-tubercular activity , this compound could be of interest for further study in the field of medicinal chemistry. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and evaluating its biological activity.
Mechanism of Action
Target of Action
It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities . These compounds likely interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its antibacterial activity, it’s likely that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is likely due to the disruption of essential bacterial processes as mentioned above.
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the effectiveness of antibacterial agents can be reduced in the presence of biofilms . .
properties
IUPAC Name |
tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGLBQKTGLLKHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride |
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